5-methoxy-3-[(4-methylphenyl)sulfonyl]-4-(prop-2-en-1-yl)-1H-indole
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Overview
Description
“5-METHOXY-3-(4-METHYLBENZENESULFONYL)-4-(PROP-2-EN-1-YL)-1H-INDOLE” is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group, a methylbenzenesulfonyl group, and a prop-2-en-1-yl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-METHOXY-3-(4-METHYLBENZENESULFONYL)-4-(PROP-2-EN-1-YL)-1H-INDOLE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonylation: The methylbenzenesulfonyl group can be added through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Alkylation: The prop-2-en-1-yl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“5-METHOXY-3-(4-METHYLBENZENESULFONYL)-4-(PROP-2-EN-1-YL)-1H-INDOLE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or hydrogenated derivatives.
Scientific Research Applications
“5-METHOXY-3-(4-METHYLBENZENESULFONYL)-4-(PROP-2-EN-1-YL)-1H-INDOLE” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the methoxy, sulfonyl, and prop-2-en-1-yl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-METHOXY-1H-INDOLE: Lacks the sulfonyl and prop-2-en-1-yl groups.
3-(4-METHYLBENZENESULFONYL)-1H-INDOLE: Lacks the methoxy and prop-2-en-1-yl groups.
4-(PROP-2-EN-1-YL)-1H-INDOLE: Lacks the methoxy and sulfonyl groups.
Uniqueness
“5-METHOXY-3-(4-METHYLBENZENESULFONYL)-4-(PROP-2-EN-1-YL)-1H-INDOLE” is unique due to the combination of functional groups attached to the indole core, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C19H19NO3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-methoxy-3-(4-methylphenyl)sulfonyl-4-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C19H19NO3S/c1-4-5-15-17(23-3)11-10-16-19(15)18(12-20-16)24(21,22)14-8-6-13(2)7-9-14/h4,6-12,20H,1,5H2,2-3H3 |
InChI Key |
XYNVSYBRPHMXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C2C(=C(C=C3)OC)CC=C |
Origin of Product |
United States |
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